![molecular formula C13H19F2NO3 B2437043 2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine CAS No. 2411229-53-1](/img/structure/B2437043.png)
2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine, also known as 2C-F, is a synthetic phenethylamine that belongs to the 2C family of psychedelic drugs. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. The compound has gained attention in recent years due to its potential therapeutic applications, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
Identification and Characterization
A study by Lum, Brettell, Brophy, and Hibbert (2020) identified a class of thermolabile psychoactive compounds, including NBOH analogues, through gas chromatography-mass spectrometry. This method was noted for its efficiency in identifying and characterizing these compounds, which are challenging to detect due to their low concentration and thermolabile nature (Lum, Brettell, Brophy, & Hibbert, 2020).
Another study by the same authors in 2016 focused on the identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamines (25X-NBOMe) using gas chromatography–mass spectrometry analysis. This research was significant in developing a protocol for the routine analysis of new psychoactive substances in forensic settings (Lum, Brophy, & Hibbert, 2016).
Metabolic Pathways
- The study by Nielsen et al. (2017) focused on the metabolism of NBOMe compounds, identifying the main cytochrome P450 enzymes involved. This research is pivotal in understanding the biotransformation pathways and potential drug-drug interactions of these substances (Nielsen et al., 2017).
Analytical Techniques
Zuba and Sekuła (2013) reported on the analytical properties of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Their work covered a range of analytical methods, contributing to the accurate identification of these substances (Zuba & Sekuła, 2013).
A study by Ünver et al. (2011) explored the synthesis, structure, and antioxidant properties of new compounds containing 3,4-dimethoxyphenyl and 3,4-dihydroxyphenyl moieties. This research adds to the understanding of the chemical properties and potential applications of these compounds (Ünver et al., 2011).
Pharmacology and Toxicology
Elmore et al. (2018) investigated the neuropharmacology of NBOMe hallucinogens in rats, providing insights into their potential effects and mechanisms of action. This study is crucial for understanding the biological impacts of these substances (Elmore et al., 2018).
Eshleman et al. (2018) studied the biochemical pharmacology of psychoactive substituted N-benzylphenethylamines, including their potency and efficacy at serotonin receptors. This research is significant in delineating the hallucinogenic and psychostimulant activities of these compounds (Eshleman et al., 2018).
Clinical and Forensic Applications
Poklis et al. (2013) developed a high-performance liquid chromatography tandem mass spectrometry method for determining NBOMe compounds in human serum, aiding in the clinical toxicology testing of these substances (Poklis, Charles, Wolf, & Poklis, 2013).
The study by Gatch, Dolan, and Forster (2017) examined the locomotor and discriminative stimulus effects of novel hallucinogens in rodents, contributing to the understanding of the abuse potential of these substances (Gatch, Dolan, & Forster, 2017).
Propiedades
IUPAC Name |
2-[4-(2,2-difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO3/c1-13(14,15)8-19-12-10(17-2)6-9(4-5-16)7-11(12)18-3/h6-7H,4-5,8,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKPGUCMEFJOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=C(C=C1OC)CCN)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


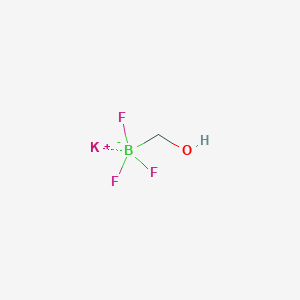
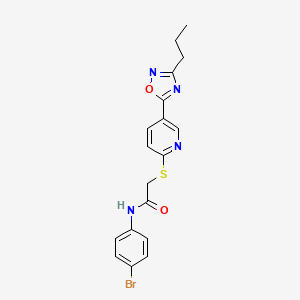

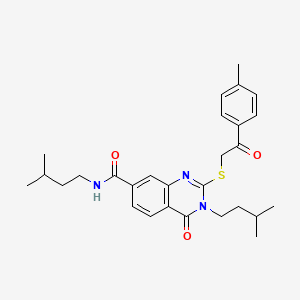
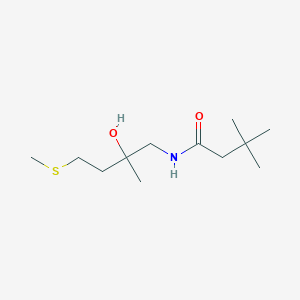
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2436969.png)
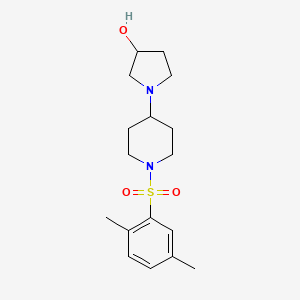
![2-Chloro-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]acetamide](/img/structure/B2436973.png)
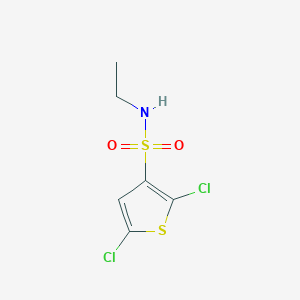

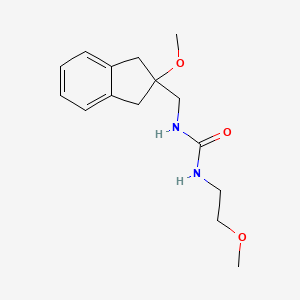
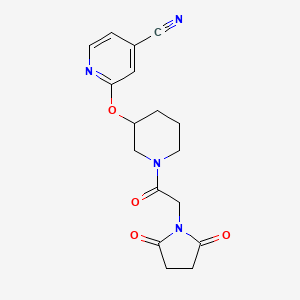
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2436983.png)